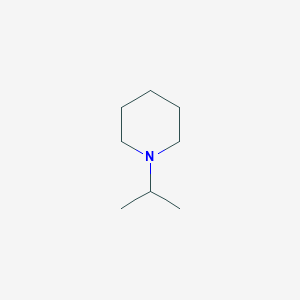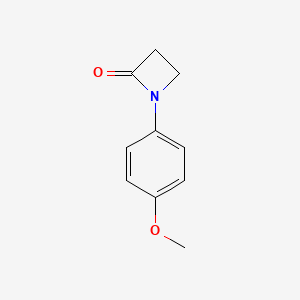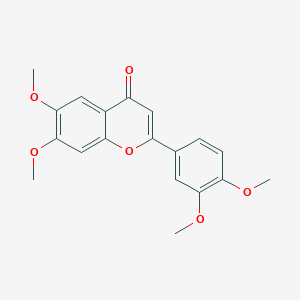
Silane, trimethylphenethyl-
Descripción general
Descripción
Silane, trimethylphenethyl-: is an organosilicon compound with the molecular formula C11H18Si . It is also known by its IUPAC name, Trimethyl (2-phenylethyl)silane . This compound is part of the broader class of organosilanes, which are characterized by silicon atoms bonded to organic groups. Organosilanes are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, trimethylphenethyl- can be synthesized through several methods. One common approach involves the hydrosilylation of styrene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient method for laboratory synthesis .
Industrial Production Methods: Industrial production of silanes often involves the reaction of silicon with chlorinated hydrocarbons in the presence of a copper catalyst. This method is used to produce a variety of silanes, including trimethylphenethylsilane. The process is carried out in fluidized bed reactors, which allow for efficient heat and mass transfer .
Análisis De Reacciones Químicas
Types of Reactions: Silane, trimethylphenethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halogenated silanes or alkylated silanes.
Aplicaciones Científicas De Investigación
Chemistry: Silane, trimethylphenethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed as a reducing agent in organic synthesis, offering a safer alternative to traditional reducing agents like tin hydrides .
Biology: In biological research, silane derivatives are used to modify surfaces for cell culture and other applications. The compound’s ability to form stable bonds with organic and inorganic materials makes it valuable for creating biocompatible surfaces .
Medicine: Organosilanes, including silane, trimethylphenethyl-, are explored for their potential use in drug delivery systems. Their unique chemical properties allow for the controlled release of therapeutic agents .
Industry: In the industrial sector, silane, trimethylphenethyl- is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to enhance the mechanical properties of these materials makes it a valuable additive .
Mecanismo De Acción
The mechanism of action of silane, trimethylphenethyl- involves its ability to form stable bonds with both organic and inorganic materials. This property is due to the presence of the silicon atom, which can form strong covalent bonds with a variety of elements. The compound’s reactivity is influenced by the electronic and steric effects of the trimethyl and phenethyl groups, which can stabilize reaction intermediates and transition states .
Comparación Con Compuestos Similares
Trimethylsilane (C3H10Si): A simpler silane with three methyl groups attached to silicon.
Phenylsilane (C6H8Si): Contains a phenyl group attached to silicon.
Diphenylsilane (C12H12Si): Contains two phenyl groups attached to silicon.
Uniqueness: Silane, trimethylphenethyl- is unique due to the presence of both trimethyl and phenethyl groups. This combination provides a balance of steric and electronic effects, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable bonds with different materials sets it apart from simpler silanes .
Propiedades
IUPAC Name |
trimethyl(2-phenylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZJQSYTNNPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301447 | |
| Record name | Silane, trimethylphenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-64-5 | |
| Record name | Silane, trimethylphenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trimethylphenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


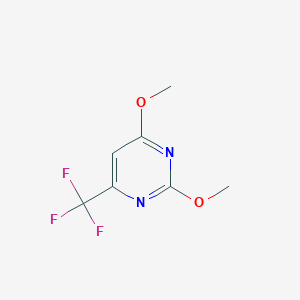
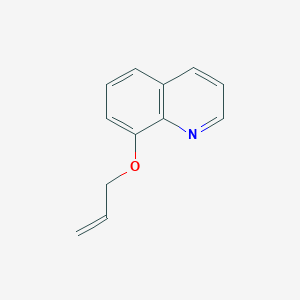
![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)
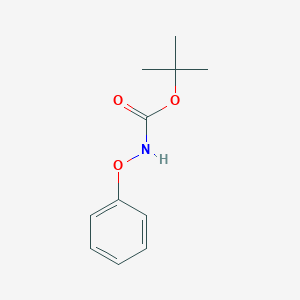

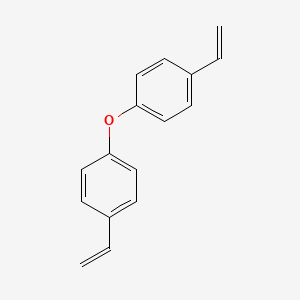

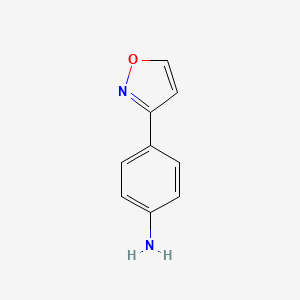
![1-[(Trimethylsilyl)methyl]pyrrolidin-2-one](/img/structure/B3057096.png)
